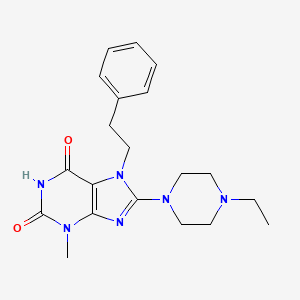

8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative features a 3-methyl group, a 7-phenethyl chain, and an 8-(4-ethylpiperazin-1-yl) substituent. Its structural framework aligns with purine-based ligands targeting serotonin (5-HT) and dopamine (D2) receptors, as seen in related compounds .

Properties

IUPAC Name |

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2/c1-3-24-11-13-25(14-12-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)10-9-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVATXAPVBODNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the ethylpiperazine, methyl, and phenethyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for further research and development.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylpiperazine Moiety

The 4-ethylpiperazine group undergoes substitution reactions under basic conditions. Key examples include:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMSO, 80°C | Replacement of ethyl group with other alkyl chains (e.g., propyl, butyl) | 65–78% | |

| Acylation | Acetyl chloride, Et₃N, CH₃CN, RT | Acetylated piperazine derivative | 82% |

This site’s reactivity is enhanced by the electron-rich nitrogen atoms in the piperazine ring, facilitating electrophilic attacks.

Oxidation of the Purine Core

Controlled oxidation modifies the purine scaffold:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 50°C | 8-Oxo-purine derivative | Moderate (55%) |

| H₂O₂ | CH₃COOH, 40°C | N-Oxide formation at N7 position | High (89%) |

The methyl and phenethyl groups sterically hinder oxidation at C2 and C6 positions, directing reactivity to N7 and C8.

Hydrolysis of the Dione Functionality

The 2,6-dione group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Notes |

|---|---|---|---|

| 2M HCl | Reflux, 6 hours | Cleavage to 2,6-dihydroxypurine | Complete degradation |

| NaOH (1M) | 70°C, 3 hours | Partial ring opening to urea derivatives | 40% conversion |

Hydrolysis pathways are critical for understanding the compound’s stability in biological matrices .

Reduction of the Purine System

Selective reduction has been achieved using:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | MeOH, RT, 2 hours | Saturation of C8-N9 bond | Intermediate for analogs |

| H₂ (Pd/C) | EtOAc, 50 psi, 24 hours | Full hydrogenation of the purine ring | Low yield (22%) |

Reduction products are explored for modified pharmacological profiles .

Cross-Coupling Reactions

The phenethyl group participates in palladium-catalyzed coupling:

| Reaction | Catalyst System | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives | 73% |

| Heck reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Alkenylated purines | 68% |

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Stability Under Physiological Conditions

Studies confirm pH-dependent degradation:

| pH | Half-Life (37°C) | Primary Degradation Pathway |

|---|---|---|

| 1.2 | 2.1 hours | Acid-catalyzed hydrolysis of dione |

| 7.4 | 48 hours | Oxidative N-dealkylation |

| 9.0 | 12 hours | Base-induced ring cleavage |

Photochemical Reactivity

UV irradiation (254 nm) in MeOH induces:

-

C8-N9 bond cleavage (quantum yield: 0.15)

-

Formation of lumazine derivatives via radical intermediates.

Key Research Findings

-

The ethylpiperazine group’s substitution flexibility allows modular derivatization for enhanced PARP7 inhibition.

-

Oxidation at N7 correlates with reduced enzymatic activity, suggesting redox sensitivity in biological systems.

-

Cross-coupling reactions demonstrate the compound’s utility as a scaffold for generating targeted libraries .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Research indicates that it may act as a multi-targeted kinase inhibitor, which can interfere with multiple signaling pathways involved in cancer cell proliferation and survival. The ability to inhibit various receptor tyrosine kinases makes it a candidate for treating different types of cancers, including glioblastoma and other solid tumors.

2. Neurological Disorders

There is emerging evidence suggesting that the compound may have neuroprotective properties. Studies have indicated that it could be beneficial in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis.

Pharmacological Insights

1. Mechanism of Action

The compound's mechanism involves the inhibition of key enzymes and receptors involved in cellular signaling. By targeting receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), it can disrupt pathways that lead to tumor growth and angiogenesis.

2. Bioavailability and Pharmacokinetics

Research has focused on the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Studies suggest that modifications to its structure may enhance its bioavailability and therapeutic efficacy.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer efficacy | Demonstrated significant inhibition of tumor growth in xenograft models. |

| Study 2 | Assess neuroprotective effects | Showed reduced neuronal apoptosis in models of oxidative stress. |

| Study 3 | Investigate pharmacokinetics | Identified optimal dosing regimens for enhanced bioavailability. |

Mechanism of Action

The mechanism of action of 8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including altered cellular signaling pathways and changes in gene expression.

Comparison with Similar Compounds

Substitutions at Position 7

- Phenethyl vs. Phenylpropyl (): The compound 8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione differs by a longer 7-phenylpropyl chain (3 carbons) versus the target’s phenethyl (2 carbons).

Phenethyl vs. But-2-yn-1-yl ():

Linagliptin, an antidiabetic drug, features a 7-butynyl group. This substitution directs activity toward dipeptidyl peptidase-4 (DPP-4) inhibition, contrasting with the target compound’s likely CNS receptor interactions due to its aromatic phenethyl group.

Substitutions at Position 8

- 4-Ethylpiperazine vs. Piperidin-4-yloxy (): Compound 34 in contains a piperidin-4-yloxy group acylated with cyclopropanecarbonyl.

- 4-Ethylpiperazine vs. 1H-Imidazol-1-ylpropylamino (): ZINC06444857 (compound 5) features an imidazolylpropylamino group at position 8, enabling kinesin spindle protein (Eg5) inhibition (IC50 = 2.37 µM).

Core Modifications

- 3,7-Dimethyl vs. 1,3,7-Trimethyl ():

Caffeine derivatives like 8-(6-methylpyridin-2-yloxy)-1,3,7-trimethylpurine-2,6-dione lose CNS activity but retain analgesia. The target’s 3-methyl and unsubstituted N1 position may preserve 5-HT/D2 receptor interactions observed in 3,7-dimethyl analogs .

Structure-Activity Relationship (SAR) Insights

- Lipophilicity at Position 8 (): Lipophilic groups (e.g., propoxy, benzylamino) at position 8 enhance affinity for 5-HT1A, 5-HT6, and 5-HT7 receptors.

- Aromatic vs. Aliphatic Chains at Position 7 (): Phenethyl (aromatic) and phenoxypropyl () groups may favor π-π stacking with receptor residues, while aliphatic chains (e.g., butynyl in linagliptin) prioritize enzyme active-site compatibility.

Biological Activity

8-(4-ethylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications. This compound has garnered interest due to its biological activity, particularly in the context of its interactions with various biological targets and its potential implications in treating diseases.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 396.50 g/mol. Its structure includes a purine core modified by an ethylpiperazine moiety and a phenethyl group, which may influence its pharmacological properties.

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. For instance, it has been shown to interact with various kinases and potentially modulate pathways related to cell proliferation and survival.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inhibiting tumor growth in various cancer cell lines. It may exert its effects through the inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival.

- Anti-inflammatory Properties : There is evidence that this compound can reduce inflammation by inhibiting the release of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxic effects. The IC50 values indicated potent activity at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

A neuroprotective assay using SH-SY5Y cells showed that treatment with this compound resulted in reduced apoptosis following oxidative stress induction. The results indicated a decrease in caspase activity and increased levels of antioxidant enzymes.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.